Cyclohexyl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone
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Overview
Description
Cyclohexyl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone is a complex organic compound that features a cyclohexyl group attached to a 2,3-dihydropyrrolo[3,2-c]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities and its structural uniqueness, which makes it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone typically involves multi-step organic synthesis. One common approach is to start with the cyclohexylamine, which undergoes a series of reactions including cyclization and functional group transformations to form the desired pyrrolo[3,2-c]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, is often considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
Cyclohexyl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of Cyclohexyl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone involves its interaction with specific molecular targets in the body. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrrolo[1,2-a]pyrazine: Exhibits antimicrobial and antiviral properties.
Imidazole derivatives: Widely used in pharmaceuticals for their broad range of biological activities.
Uniqueness
Cyclohexyl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone is unique due to its specific structural features, which confer distinct pharmacological properties. Its cyclohexyl group and the pyrrolo[3,2-c]pyridine core make it a versatile scaffold for drug development, offering opportunities for the design of novel therapeutic agents .
Properties
IUPAC Name |
cyclohexyl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(11-4-2-1-3-5-11)16-9-7-12-10-15-8-6-13(12)16/h6,8,10-11H,1-5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZUTRCTMGHXDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC3=C2C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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